molecular formula C18H19N3OS B2503659 N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide CAS No. 1421461-70-2

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2503659
CAS No.: 1421461-70-2
M. Wt: 325.43
InChI Key: RKYRMWZWGCNSME-UHFFFAOYSA-N
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Description

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features both imidazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Imidazole Ring: Starting from a phenyl-substituted precursor, the imidazole ring can be formed through a cyclization reaction.

    Alkylation: The imidazole ring can then be alkylated using a suitable alkyl halide to introduce the propyl chain.

    Acylation: The thiophene moiety can be introduced via an acylation reaction, where the thiophene is reacted with an acyl chloride or anhydride to form the final acetamide structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: Both the imidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of thiophene.

    N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness

The presence of both imidazole and thiophene rings in N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide provides unique electronic and steric properties, potentially leading to distinct reactivity and applications compared to similar compounds.

Properties

IUPAC Name

N-[3-(2-phenylimidazol-1-yl)propyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(14-16-8-4-13-23-16)19-9-5-11-21-12-10-20-18(21)15-6-2-1-3-7-15/h1-4,6-8,10,12-13H,5,9,11,14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYRMWZWGCNSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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